3-Fluoro-4-methylhex-5-en-2-one
Description
Properties
CAS No. |
102283-45-4 |
|---|---|
Molecular Formula |
C7H11FO |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
3-fluoro-4-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H11FO/c1-4-5(2)7(8)6(3)9/h4-5,7H,1H2,2-3H3 |
InChI Key |
LZKMXZLQIDECTE-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C)F |
Canonical SMILES |
CC(C=C)C(C(=O)C)F |
Synonyms |
5-Hexen-2-one, 3-fluoro-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(1) 5-Methylhex-5-en-2-one (CAS 3240-09-3)
- The C5 methyl group may sterically hinder the double bond (C5–C6), reducing conjugation with the ketone compared to 3-Fluoro-4-methylhex-5-en-2-one .
(2) 5-(3-Fluorophenyl)-2-((3-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one (CAS 1956376-36-5)
- Structure: Contains two aromatic fluorine atoms and an oxazinone ring instead of a linear enone.
- Key Differences: Aromatic fluorine atoms exert resonance effects, unlike the aliphatic fluorine in the target compound. The oxazinone ring introduces rigidity and hydrogen-bonding capacity (via the hydroxyl group), altering solubility and reactivity .
(3) (E)-6-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-4-hydroxyhex-5-en-2-one
- Structure : Features a fluorophenyl-substituted indole moiety and a hydroxyl group at C4.
- Key Differences: The bulky indole group increases steric hindrance, limiting accessibility to the enone system.
(4) 3-ETHYL-5-(((4-FLUOROPHENYL)AMINO)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- Structure: A thiazolidinone derivative with a fluorine on the phenylamino group.
- Key Differences: The thione (C=S) group increases electrophilicity at C2, contrasting with the ketone (C=O) in the target. The aromatic fluorine’s electronic effects are localized to the phenyl ring, whereas aliphatic fluorine in the target directly modulates enone reactivity .
Physicochemical and Reactivity Comparisons
| Compound | Backbone | Fluorine Position | Key Functional Groups | Notable Properties/Reactivity |
|---|---|---|---|---|
| This compound | Hex-5-en-2-one | C3 (aliphatic) | Ketone, alkene | High electrophilicity at C2 due to fluorine; conjugation enhanced by C4 methyl |
| 5-Methylhex-5-en-2-one | Hex-5-en-2-one | None | Ketone, alkene | Reduced electrophilicity; steric hindrance at C5–C6 alkene |
| 5-(3-Fluorophenyl)-...oxazin-6-one | Oxazinone | C3 (aromatic) | Oxazinone, ethynyl, hydroxyl | Aromatic fluorine stabilizes ring; hydroxyl enables H-bonding |
| (E)-6-(3-(4-Fluorophenyl)...2-one | Hex-5-en-2-one | C4 (aromatic) | Ketone, indole, hydroxyl | Bulky indole limits enone reactivity; aromatic fluorine impacts indole electronics |
Q & A
Basic: What synthetic methodologies are recommended for 3-Fluoro-4-methylhex-5-en-2-one, and how can regioselectivity challenges be addressed?
Answer:
Synthesis typically involves fluorination at the 3-position and formation of the α,β-unsaturated ketone. Key steps include:
- Fluorination strategies : Electrophilic fluorination using Selectfluor® or nucleophilic substitution (e.g., KF in polar aprotic solvents) .
- Regioselectivity control : Protecting the enone system during fluorination to avoid side reactions (e.g., silyl ether protection of the ketone) .
- Characterization : Confirm regiochemistry via NMR (distinct shifts for fluorine at C3 vs. other positions) and GC-MS for purity .
Advanced: How can discrepancies in reported 13C^{13}\text{C}13C NMR chemical shifts for this compound be resolved?
Answer:
Discrepancies may arise from solvent effects, concentration, or referencing standards. To address this:
- Standardize conditions : Use deuterated solvents (e.g., CDCl) and internal references (TMS).
- Cross-validate : Compare with computational predictions (DFT-based NMR shift calculations) .
- Replicate studies : Publish raw data and experimental parameters (e.g., temperature, pH) to enable meta-analysis .
Basic: Which spectroscopic techniques are critical for characterizing structural isomers of this compound?
Answer:
- NMR : Coupling constants () differentiate fluorine proximity to protons.
- IR spectroscopy : Confirm ketone (C=O stretch at ~1700 cm) and alkene (C=C at ~1600 cm) .
- GC-MS : Identify molecular ion peaks and fragmentation patterns to distinguish isomers .
Advanced: How can the compound’s stability under varying pH and temperature be systematically evaluated?
Answer:
- Accelerated stability studies : Incubate at pH 2–12 and 25–60°C, monitoring degradation via HPLC .
- Kinetic analysis : Plot degradation rates to calculate activation energy () and shelf-life .
- Identify degradation products : Use LC-HRMS to detect hydrolyzed or oxidized byproducts (e.g., epoxide formation at the alkene) .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic additions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the enone) .
- Molecular docking : Simulate interactions with nucleophiles (e.g., thiols) to predict regioselectivity .
- Solvent modeling : Use COSMO-RS to assess solvent effects on transition states .
Basic: How can the geometry (E/Z) of the 5-en-2-one double bond be confirmed?
Answer:
- NOESY NMR : Detect spatial proximity between C4-methyl and C5-H protons for Z-isomer identification .
- Coupling constants : Hz indicates trans (E) configuration .
Advanced: What strategies resolve enantiomers formed during asymmetric synthesis?
Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
- Derivatization : Convert to diastereomers via reaction with chiral amines (e.g., (R)-α-methylbenzylamine) for separation .
- Circular Dichroism (CD) : Confirm absolute configuration post-separation .
Advanced: How should conflicting bioactivity data across in vitro assays be analyzed?
Answer:
- Assay standardization : Control variables (cell line viability, serum concentration) to minimize variability .
- Dose-response curves : Compare EC values across models to identify outliers .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
Basic: What impurities commonly arise during synthesis, and how are they mitigated?
Answer:
-
Common impurities :
Impurity Source Mitigation 4-Methylhex-5-en-2-one Incomplete fluorination Optimize fluorination time 3-Fluoro-4-methylhexan-2-one Over-reduction of enone Use milder reducing agents -
Purification : Silica gel chromatography (hexane:EtOAc gradient) .
Advanced: How does fluorine’s electronegativity influence the compound’s reactivity in Michael additions?
Answer:
- Electronic effects : Fluorine withdraws electron density, increasing the α,β-unsaturated ketone’s electrophilicity.
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylhex-5-en-2-one) using stopped-flow techniques .
- Theoretical modeling : Calculate LUMO energy to quantify electrophilicity enhancement .
Tables for Methodological Reference
Table 1: Key Analytical Techniques for Structural Confirmation
| Technique | Parameter Analyzed | Example Data |
|---|---|---|
| NMR | Fluorine chemical shift | δ = -120 to -130 ppm (C3-F) |
| IR Spectroscopy | C=O stretch | 1715 cm (ketone) |
| GC-MS | Molecular ion peak | m/z = 144 [M] |
Table 2: Strategies to Address Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
